KRP-297

概述

科学研究应用

Pharmacological Applications

1. Dual Agonist Activity:

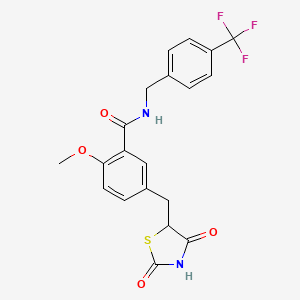

5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide acts as a dual agonist of peroxisome proliferator-activated receptors (PPARα and PPARγ). These receptors are crucial for regulating lipid metabolism and glucose homeostasis. The compound exhibits effective concentrations (EC50) of 149 nM for PPARα and 83 nM for PPARγ, indicating its potential utility in treating metabolic disorders such as diabetes.

2. Anti-diabetic Potential:

Research has highlighted the compound's role in improving insulin sensitivity and regulating blood glucose levels. Its ability to activate PPARγ suggests it may function similarly to existing anti-diabetic medications like rosiglitazone and pioglitazone, but with potentially enhanced efficacy due to its unique structural features.

Case Studies

Case Study 1: Metabolic Disorder Treatment

In a study investigating the effects of 5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide on diabetic models, researchers found significant reductions in blood glucose levels alongside improvements in lipid profiles. These findings suggest that the compound could be a viable candidate for further development as a therapeutic agent for type 2 diabetes.

Case Study 2: Structural Comparisons with Known Drugs

Comparative studies have shown that while compounds like rosiglitazone and pioglitazone are established PPARγ agonists, the unique combination of functional groups in 5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide may enhance receptor binding affinity. This structural advantage could lead to improved therapeutic outcomes with potentially fewer side effects compared to existing therapies.

作用机制

KRP 297 通过结合并激活过氧化物酶体增殖物激活受体 α 和过氧化物酶体增殖物激活受体 γ 来发挥其作用。这些受体是核受体,调节参与脂质代谢、葡萄糖稳态和炎症的基因表达。激活后,KRP 297 诱导受体发生构象变化,促进辅激活因子的募集和靶基因的转录。这会导致脂质氧化增加、脂肪生成减少和胰岛素敏感性提高 .

生化分析

Biochemical Properties

KRP-297 plays a significant role in biochemical reactions. It interacts with peroxisome proliferator-activated receptor (PPAR) isoforms, which are key players in lipid metabolism . This compound activates both PPAR-alpha and PPAR-gamma . This interaction influences lipid oxidation, lipogenesis, and triglyceride accumulation in the liver .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by restoring reduced lipid oxidation and inhibiting enhanced lipogenesis and triglyceride accumulation in the liver . These effects are likely to impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. This compound binds directly to PPAR-alpha and PPAR-gamma . This binding interaction leads to the activation of these receptors, which in turn influences lipid metabolism in cells .

Metabolic Pathways

This compound is involved in the PPAR pathway, which plays a key role in lipid metabolism

准备方法

合成路线和反应条件

KRP 297 的合成涉及多个步骤,从制备核心噻唑烷二酮结构开始。关键步骤包括:

噻唑烷二酮环的形成: 这通常通过在碱性条件下,将取代的苄胺与噻唑烷二酮衍生物反应来实现。

三氟甲基的引入: 此步骤涉及将中间体与三氟甲基化试剂(如三氟甲基碘)在催化条件下反应。

最终偶联反应: 最后一步是在酸性条件下,将中间体与取代的苯甲酰胺衍生物偶联,形成最终产物.

工业生产方法

KRP 297 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高产率和纯度。使用连续流动反应器和自动化合成平台可以提高生产过程的效率和可扩展性 .

化学反应分析

反应类型

KRP 297 会发生各种化学反应,包括:

氧化: KRP 297 会发生氧化反应,特别是在噻唑烷二酮环上,导致形成亚砜和砜。

还原: 还原反应可以在羰基上发生,将其转化为醇。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。

还原: 常用的还原剂包括硼氢化钠和氢化铝锂。

主要产物

氧化: 亚砜和砜。

还原: 醇。

取代: 硝基和卤代衍生物.

相似化合物的比较

类似化合物

罗格列酮: 另一种噻唑烷二酮衍生物,作为过氧化物酶体增殖物激活受体 γ 的选择性激动剂。

吡格列酮: 一种噻唑烷二酮,也靶向过氧化物酶体增殖物激活受体 γ,但具有不同的副作用特征。

独特性

KRP 297 独特之处在于其对过氧化物酶体增殖物激活受体 α 和过氧化物酶体增殖物激活受体 γ 的双重激动剂活性,使其成为治疗涉及脂质和葡萄糖失调的代谢性疾病的有希望的候选药物。这种双重活性使其有别于仅靶向其中一种受体的其他化合物 .

生物活性

5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide, also known as MK0767, is a synthetic compound with significant biological activity, particularly in the context of metabolic regulation and diabetes treatment. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHFNOS, with a molecular weight of approximately 454.42 g/mol. The compound features a thiazolidinedione moiety, which is crucial for its biological activity. The trifluoromethyl group enhances lipophilicity, potentially influencing its interaction with biological targets.

5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide acts primarily as a dual agonist of peroxisome proliferator-activated receptors (PPARα and PPARγ). These receptors play essential roles in regulating lipid metabolism and glucose homeostasis. The compound exhibits effective concentrations (EC50) of 149 nM for PPARα and 83 nM for PPARγ, indicating its potential in managing metabolic disorders such as diabetes.

Antidiabetic Potential

Research has demonstrated that this compound can significantly influence various antidiabetic targets. In vitro studies have shown that it inhibits key enzymes involved in carbohydrate metabolism:

| Target Enzyme | IC50 (µM) | Comparison |

|---|---|---|

| α-Glucosidase | 6.28 | Acarbose: 2.00 |

| α-Amylase | 4.58 | Acarbose: 1.58 |

| PTP1B | 0.91 | Ursolic Acid: 1.35 |

| DPPH (Antioxidant) | 2.36 | Ascorbic Acid: 0.85 |

These results suggest that the compound possesses multitarget antidiabetic activity, making it a promising candidate for further development .

Interaction Studies

Interaction studies have revealed that the compound engages with various biological targets beyond PPARs. It has been linked to the modulation of genes involved in glucose metabolism and insulin sensitivity .

Case Studies

In one notable study, the effects of MK0767 were evaluated in a controlled environment using diabetic animal models. The administration of the compound resulted in significant reductions in blood glucose levels and improved insulin sensitivity compared to control groups. These findings underscore the therapeutic potential of MK0767 in treating type 2 diabetes .

属性

IUPAC Name |

5-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O4S/c1-29-15-7-4-12(9-16-18(27)25-19(28)30-16)8-14(15)17(26)24-10-11-2-5-13(6-3-11)20(21,22)23/h2-8,16H,9-10H2,1H3,(H,24,26)(H,25,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFXEUUOMTXWCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2C(=O)NC(=O)S2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870239 | |

| Record name | 5-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]-2-methoxy-N-{[4-(trifluoromethyl)phenyl]methyl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213252-19-8 | |

| Record name | 5-[(2,4-Dioxo-5-thiazolidinyl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213252-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | KRP297 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213252198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。